![molecular formula C7H11NO B2965936 Octahydrocyclopenta[c]pyrrol-1-one CAS No. 56593-76-1](/img/structure/B2965936.png)
Octahydrocyclopenta[c]pyrrol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydrocyclopenta[c]pyrrol-1-one: is an organic compound with the molecular formula C7H13NO. It is a bicyclic compound consisting of a cyclopentane ring fused to a pyrrolidine ring. This compound is known for its stability and solubility in various organic solvents, making it a valuable intermediate in organic synthesis and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of 1,2-dicyanocyclopentene: One common method involves the hydrogenation of 1,2-dicyanocyclopentene using a hydrogenation catalyst such as palladium on carbon under high pressure and temperature conditions.
Cyclization of N-substituted cyclopentanones: Another method involves the cyclization of N-substituted cyclopentanones in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production often employs the hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogenation reactors and catalysts to achieve high yields of octahydrocyclopenta[c]pyrrol-1-one .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octahydrocyclopenta[c]pyrrol-1-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: More saturated bicyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Octahydrocyclopenta[c]pyrrol-1-one is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biological Activity: The compound and its derivatives have shown potential biological activities, including antimicrobial and antiviral properties.
Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, including antidiabetic and antiviral drugs.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: Octahydrocyclopenta[c]pyrrol-1-one exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been studied as protease activated receptor 1 (PAR1) antagonists, which are involved in preventing thrombotic cardiovascular events .
Comparación Con Compuestos Similares
Octahydrocyclopenta[c]pyridine: Similar in structure but contains a nitrogen atom in the ring.
Octahydrocyclopenta[c]pyran: Similar in structure but contains an oxygen atom in the ring.
Uniqueness: Octahydrocyclopenta[c]pyrrol-1-one is unique due to its specific bicyclic structure, which provides stability and reactivity that are advantageous in various chemical reactions and applications .
Propiedades
IUPAC Name |
2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-6-3-1-2-5(6)4-8-7/h5-6H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPMHBHXGEBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)
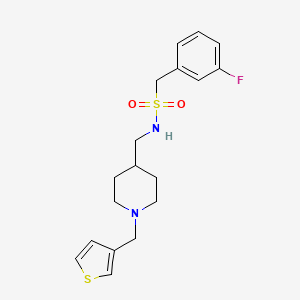
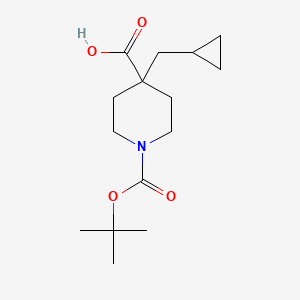
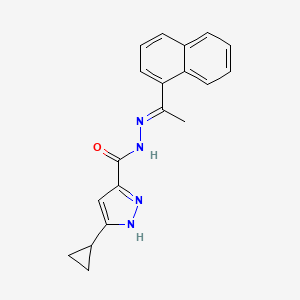
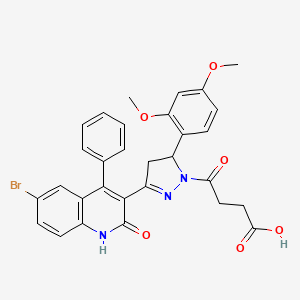
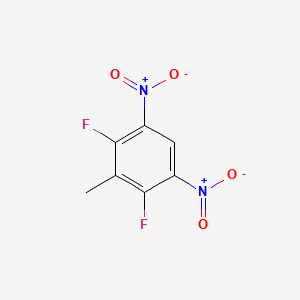

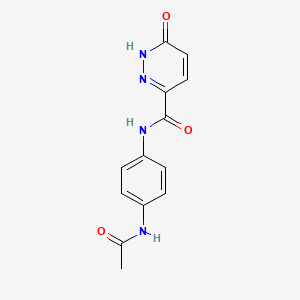
![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)
![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)

![N-tert-butyl-4-{[(6-chloroquinazolin-4-yl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2965868.png)
![5-[(2,6-dichlorobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2965872.png)

